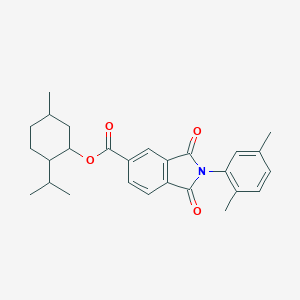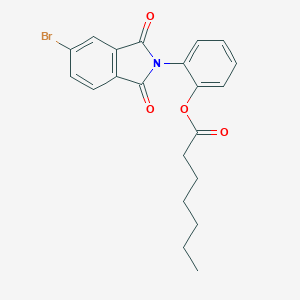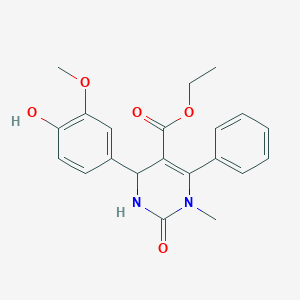![molecular formula C20H21N3OS B388647 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide](/img/structure/B388647.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a naphthyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thio group, and the attachment of the naphthyl and butanamide moieties. Common reagents and conditions used in these reactions include:
Formation of the Pyrimidine Ring: This step often involves the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the Thio Group: This can be achieved using thiolation reactions, where sulfur-containing reagents are used to introduce the thio group.
Attachment of Naphthyl and Butanamide Moieties: This step may involve coupling reactions, such as those using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in research to understand its effects on biological systems, including its interaction with proteins and nucleic acids.
Industrial Processes: It is explored for its potential use in industrial applications, such as in the synthesis of other complex molecules or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
相似化合物的比较
Similar Compounds
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-phenylacetamide: This compound shares a similar pyrimidine-thio structure but differs in the attached moieties.
4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline: This compound also contains the pyrimidine-thio structure but has an aniline group instead of a naphthyl group.
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C20H21N3OS/c1-4-18(25-20-21-13(2)12-14(3)22-20)19(24)23-17-11-7-9-15-8-5-6-10-16(15)17/h5-12,18H,4H2,1-3H3,(H,23,24) |
InChI 键 |
OYRKCZJNAUWPRB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=N3)C)C |
规范 SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388565.png)
![Benzyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388567.png)
![17-(1,3-Benzodioxol-5-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388570.png)
![ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388572.png)
![ethyl 4-(2,5-dimethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388573.png)
![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B388574.png)



![6-(furan-2-yl)-3-[C-(furan-2-yl)-N-(3-methoxypropyl)carbonimidoyl]-1-(3-methoxypropyl)-1,3,5-triazine-2,4-dithione](/img/structure/B388582.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylmethylamino)methyl]triazole-4-carboxylate](/img/structure/B388583.png)
![ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388584.png)
![(2Z,5Z)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388585.png)

